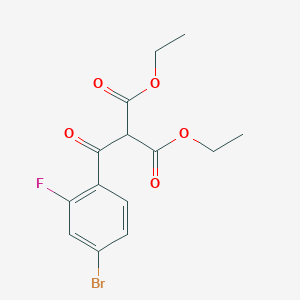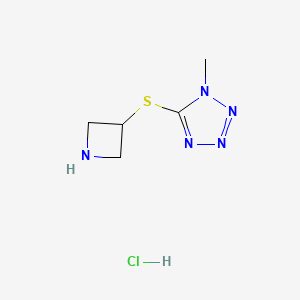
5-(azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride
Übersicht
Beschreibung
5-(azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride is a chemical compound with the CAS Number: 2613383-73-4 . It has a molecular weight of 175.62 . The IUPAC name for this compound is 5-(azetidin-3-ylmethyl)-1H-tetrazole hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9N5.ClH/c1(4-2-6-3-4)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Research has shown the potential of azetidinone derivatives, including structures similar to 5-(azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride, in synthesizing compounds with significant antibacterial activities. For example, the synthesis of N-(1H-tetrazol-5-yl) azetidin-2-one and its analogues has been explored, although these specific compounds did not exhibit useful antibacterial activity (Costerousse & Teutsch, 1986). However, other studies have developed azetidin-2-one derivatives that demonstrated significant activity against various bacterial and fungal strains, indicating the broader applicability of this chemical framework in designing new antimicrobial agents (Mohite & Bhaskar, 2011), (Ansari & Lal, 2009).
Anti-inflammatory and Analgesic Applications
Azetidinone scaffolds have also been explored for their potential in anti-inflammatory and analgesic applications. A study on quinoline derivatives bearing azetidinones scaffolds highlighted their significant anti-inflammatory and less ulcerogenic activities compared to conventional NSAIDs, suggesting their potential as safer alternatives for pain and inflammation management (Gupta & Mishra, 2016).
Antimicrobial and Antifungal Agents
The synthesis of novel azetidinone derivatives has been shown to produce compounds with considerable antimicrobial and antifungal properties. Research into various azetidinone compounds has yielded new molecules that exhibit promising antibacterial activities against a range of bacterial strains, indicating the potential for these derivatives in developing new antimicrobial therapies (Chopde, Meshram, & Pagadala, 2012).
Synthesis and Characterization of Tetrazole Derivatives
The chemical synthesis and characterization of tetrazole and azetidinone derivatives have been subjects of study, with research focused on developing methods for creating these compounds and assessing their biological activities. This includes the exploration of novel synthetic routes and the evaluation of their structural properties, contributing to the broader understanding of how such derivatives can be utilized in medicinal chemistry (Sano et al., 1995).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(azetidin-3-ylsulfanyl)-1-methyltetrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5S.ClH/c1-10-5(7-8-9-10)11-4-2-6-3-4;/h4,6H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNRDWBMJXWUCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azetidin-3-ylsulfanyl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



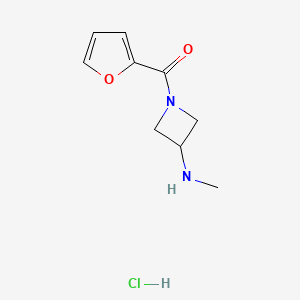

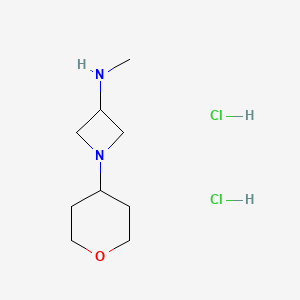
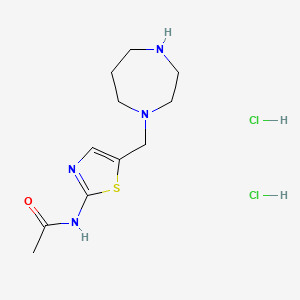
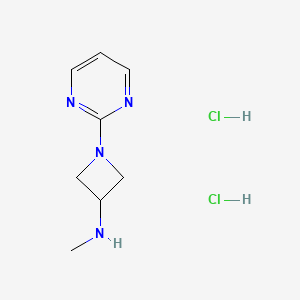

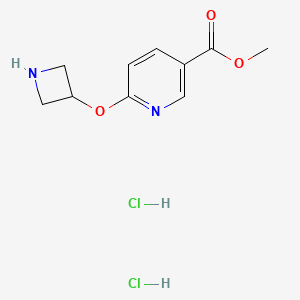
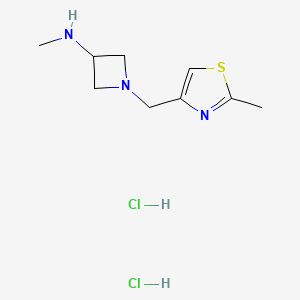
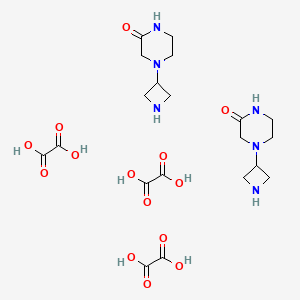

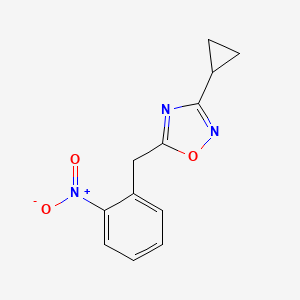
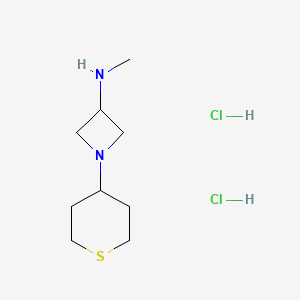
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-methylazetidin-3-amine dihydrochloride](/img/structure/B1473241.png)
